molecular formula C14H23NO2 B14254802 5-(Dibutylamino)benzene-1,3-diol CAS No. 210880-91-4

5-(Dibutylamino)benzene-1,3-diol

Cat. No.: B14254802
CAS No.: 210880-91-4
M. Wt: 237.34 g/mol
InChI Key: VBJBPWOTBNZYDG-UHFFFAOYSA-N
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Description

5-(Dibutylamino)benzene-1,3-diol is an organic compound with the molecular formula C14H23NO2 It is a derivative of benzene, featuring two hydroxyl groups and a dibutylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dibutylamino)benzene-1,3-diol typically involves the reaction of resorcinol (benzene-1,3-diol) with dibutylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Resorcinol (benzene-1,3-diol) and dibutylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Dibutylamino)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(Dibutylamino)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dibutylamino)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its hydroxyl and amino groups, which can participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.

    Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.

    Resorcinol (benzene-1,3-diol): The parent compound with hydroxyl groups in the meta position.

Uniqueness

5-(Dibutylamino)benzene-1,3-diol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties

Properties

CAS No.

210880-91-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

5-(dibutylamino)benzene-1,3-diol

InChI

InChI=1S/C14H23NO2/c1-3-5-7-15(8-6-4-2)12-9-13(16)11-14(17)10-12/h9-11,16-17H,3-8H2,1-2H3

InChI Key

VBJBPWOTBNZYDG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=CC(=C1)O)O

Origin of Product

United States

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